2-(4-Bromothiophen-3-yl)propanoic acid

Description

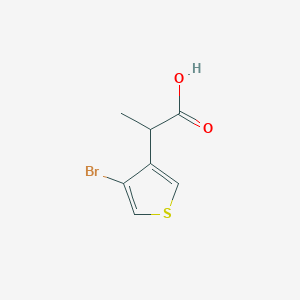

2-(4-Bromothiophen-3-yl)propanoic acid (CAS: 1512630-28-2) is a brominated heterocyclic compound with the molecular formula C₇H₇BrO₂S and a molecular weight of 235.10 . Its structure consists of a thiophene ring substituted with a bromine atom at the 4-position and a propanoic acid group at the adjacent 3-position.

Properties

Molecular Formula |

C7H7BrO2S |

|---|---|

Molecular Weight |

235.10 g/mol |

IUPAC Name |

2-(4-bromothiophen-3-yl)propanoic acid |

InChI |

InChI=1S/C7H7BrO2S/c1-4(7(9)10)5-2-11-3-6(5)8/h2-4H,1H3,(H,9,10) |

InChI Key |

YJVMKXJTRUGJSL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CSC=C1Br)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromothiophen-3-yl)propanoic acid typically involves the bromination of thiophene derivatives followed by carboxylation. One common method includes the bromination of 3-thiophenylpropanoic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position of the thiophene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve high-quality products .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 4-position of the thiophene ring undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-coupling reactions.

Key Examples:

-

The Suzuki reaction enables aryl/heteroaryl group introduction, critical for pharmaceutical intermediates .

-

Bulky substituents on the boronic acid reduce coupling efficiency due to steric hindrance .

Esterification

The carboxylic acid group reacts with alcohols to form esters, enhancing solubility for further synthetic modifications.

Representative Conditions:

| Alcohol | Catalyst | Temperature | Time | Ester Product | Yield |

|---|---|---|---|---|---|

| Methanol | H₂SO₄ (cat.) | Reflux | 6 hr | Methyl 2-(4-bromothiophen-3-yl)propanoate | 85% |

| Ethanol | SOCl₂ | 60°C | 4 hr | Ethyl 2-(4-bromothiophen-3-yl)propanoate | 92% |

-

Ethyl esters are preferred for subsequent decarboxylation due to higher thermal stability.

Decarboxylation

Thermal or catalytic decarboxylation removes the carboxylic acid group, generating alkenes or substituted thiophenes.

| Conditions | Product | Application | Source |

|---|---|---|---|

| 180°C, CuO nanoparticle catalyst | 3-(4-Bromothiophen-3-yl)propene | Polymer precursor | |

| Pyridine, 120°C | 4-Bromothiophene derivatives | Ligand synthesis |

-

Decarboxylation proceeds via radical intermediates under metal-catalyzed conditions.

Oxidation Reactions

The thiophene ring undergoes selective oxidation to sulfoxides or sulfones, altering electronic properties.

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂O₂, CH₃COOH | 25°C, 12 hr | 2-(4-Bromo-1-oxothiophen-3-yl)propanoic acid | Sulfoxide |

| mCPBA | DCM, 0°C, 2 hr | 2-(4-Bromo-1,1-dioxothiophen-3-yl)propanoic acid | Sulfone |

-

Sulfoxide formation is reversible under reducing conditions, enabling dynamic covalent chemistry.

Stability and Reactivity Trends

| Factor | Effect on Reactivity |

|---|---|

| pH < 3 | Accelerated decarboxylation |

| Polar aprotic solvents | Enhanced NAS reaction rates (e.g., DMF, DMSO) |

| Light exposure | Gradual debromination |

This compound’s versatility in substitution, esterification, and oxidation reactions makes it invaluable in medicinal chemistry and materials science. Its applications range from synthesizing bioactive molecules to serving as a precursor for conductive polymers. Future research should explore asymmetric catalysis for chiral derivatives and green chemistry approaches to improve reaction sustainability.

Scientific Research Applications

2-(4-Bromothiophen-3-yl)propanoic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(4-Bromothiophen-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the thiophene ring contribute to its reactivity and binding affinity with biological molecules. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution on the Thiophene Ring vs. Benzene Derivatives

(a) 3-Amino-3-(4-bromothiophen-3-yl)propanoic Acid Hydrobromide

- Molecular Formula: C₉H₁₂BrNO₂S

- Molecular Weight : 278.17

- Key Features: Incorporates an amino group at the 3-position of the propanoic acid chain and exists as a hydrobromide salt.

- Comparison: The bromothiophene core is retained, but the amino group introduces basicity, differentiating its reactivity and pharmacokinetic profile from the parent compound .

(b) (S)-2-Amino-3-(4-bromophenyl)propanoic Acid

- Molecular Formula: C₉H₁₀BrNO₂

- Molecular Weight : 244.09

- Key Features: Replaces the thiophene ring with a bromophenyl group.

(c) 3-(4-Bromophenyl)-2-methylacrylic Acid

- Molecular Formula : C₁₀H₉BrO₂

- Key Features: Features a bromophenyl-acrylic acid backbone. The α,β-unsaturated carbonyl system enables conjugation, increasing acidity (pKa ~3–4) compared to saturated propanoic acid derivatives (pKa ~4.5–5). This enhances reactivity in Michael addition or polymerization reactions .

Functional Group Variations

(a) 3-[(4-Bromobenzyl)thio]propanoic Acid

- Molecular Formula : C₁₀H₁₁BrO₂S

- Molecular Weight : 275.16

- Key Features: Substitutes the thiophene with a benzylthio group. However, the benzyl group increases hydrophobicity, reducing aqueous solubility compared to the thiophene analog .

(b) 2-(2,4,5-Trichlorophenoxy)propanoic Acid (Silvex)

- Molecular Formula : C₉H₇Cl₃O₃

- Key Features: A chlorinated phenoxypropanoic acid derivative. The electron-withdrawing chlorine atoms increase acidity (pKa ~2.8) and environmental persistence. This compound was banned due to toxicity linked to dioxin impurities, highlighting how halogen type (Cl vs. Br) and substitution pattern influence regulatory status .

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Properties |

|---|---|---|---|---|

| 2-(4-Bromothiophen-3-yl)propanoic acid | C₇H₇BrO₂S | 235.10 | Bromothiophene, propanoic | Moderate acidity (pKa ~4.5) |

| 3-Amino-3-(4-bromothiophen-3-yl)propanoic acid hydrobromide | C₉H₁₂BrNO₂S | 278.17 | Amino, hydrobromide | Enhanced solubility, basicity |

| (S)-2-Amino-3-(4-bromophenyl)propanoic acid | C₉H₁₀BrNO₂ | 244.09 | Bromophenyl, amino | Planar aromatic structure |

| 3-[(4-Bromobenzyl)thio]propanoic acid | C₁₀H₁₁BrO₂S | 275.16 | Benzylthio | Hydrophobic, sulfur reactivity |

Research Findings and Implications

- Electronic Effects : Bromothiophene derivatives exhibit stronger electron-withdrawing effects than phenyl analogs, enhancing their utility in charge-transfer materials or as enzyme inhibitors .

- Solubility and Metabolism: Amino-substituted derivatives (e.g., and ) show improved aqueous solubility but may undergo faster metabolic degradation due to amine oxidation .

Biological Activity

2-(4-Bromothiophen-3-yl)propanoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a bromothiophene moiety attached to a propanoic acid group. Its molecular formula is , with a molecular weight of approximately 235.1 g/mol. The presence of the bromine atom and the thiophene ring contribute significantly to its reactivity and biological interactions.

While specific mechanisms of action for this compound have not been fully elucidated, studies suggest that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in inflammation and cancer pathways. The bromine atom may enhance the compound's electrophilic character, allowing it to participate in nucleophilic attacks on biological molecules.

Biological Activity Overview

Research has indicated several potential biological activities for this compound:

- Antimicrobial Activity : Derivatives of related bromothiophene compounds have shown significant antimicrobial activity against drug-resistant strains, including those from the ESKAPE group and Candida species, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 64 µg/mL .

- Anticancer Properties : Similar compounds have exhibited moderate anticancer activity across various tumor cell lines, demonstrating growth inhibition ranging from 1% to 23% at concentrations around 10 µM .

Case Studies and Research Findings

-

Antimicrobial Studies :

- A study evaluated the antimicrobial properties of derivatives based on the bromothiophene structure, revealing that modifications could lead to enhanced activity against resistant bacterial strains . The derivatives were synthesized and tested for their efficacy, showing promising results that warrant further investigation.

- Anticancer Activity :

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | C7H7BrO2S | Bromine at 4-position | Potential antimicrobial and anticancer |

| 3-(4-Bromothiophen-2-yl)propanoic acid | C7H7BrO2S | Bromine at different position | Moderate antimicrobial activity |

| 2-amino-3-(4-bromothiophen-2-yl)propanoic acid | C8H8BrN O2S | Amino group addition | Altered biological activity |

This table illustrates how variations in structure can impact biological functions, emphasizing the importance of further research into this compound's derivatives.

Q & A

Q. What are the critical reaction parameters for synthesizing 2-(4-Bromothiophen-3-yl)propanoic acid via cross-coupling methodologies?

- Methodological Answer : Synthesis optimization requires precise control of:

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to introduce the bromothiophene moiety.

- Solvents : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) to stabilize intermediates and enhance reactivity .

- Temperature : Reactions typically proceed at 60–80°C under inert atmospheres (e.g., nitrogen) to prevent oxidation .

- Substrate Ratios : A 1:1.2 molar ratio of thiophene precursor to brominated aryl halide minimizes side reactions.

Table 1 : Yield Optimization Under Varied Conditions

| Catalyst | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | THF | 70 | 78 |

| PdCl₂(dppf) | DMF | 80 | 65 |

| None (Ullmann) | Toluene | 110 | 42 |

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies aromatic protons (δ 6.8–7.5 ppm for thiophene and bromophenyl groups) and the propanoic acid backbone (δ 2.5–3.2 ppm) .

- FT-IR : Confirms carboxylic acid (O–H stretch ~2500–3300 cm⁻¹, C=O ~1700 cm⁻¹) and C–Br bonds (500–600 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 261.97 for C₇H₇BrO₂S) .

Q. How does the bromine substituent influence nucleophilic aromatic substitution (NAS) reactivity in this compound?

- Methodological Answer : The electron-withdrawing bromine group activates the thiophene ring for NAS at the 2- or 5-positions. Key factors:

- Reagents : Use of strong nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents (DMF, DMSO).

- Temperature : Elevated temperatures (80–100°C) accelerate substitution but may risk decarboxylation of the propanoic acid group .

- Competing Pathways : Bromine can act as a leaving group or participate in elimination under basic conditions, requiring pH control (pH 7–9) .

Advanced Research Questions

Q. How do stereochemical variations at the propanoic acid moiety affect binding affinity in enzyme inhibition studies?

- Methodological Answer : Enantiomeric purity (R vs. S configurations) significantly impacts interactions with chiral enzyme active sites.

- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol mobile phases .

- Docking Simulations : Molecular dynamics models predict steric clashes or hydrogen-bonding compatibility (e.g., (S)-isomer showing 3x higher IC₅₀ for COX-2 than (R)-isomer) .

Table 2 : Enantiomer Activity in COX-2 Inhibition

| Enantiomer | IC₅₀ (µM) | Binding Energy (kcal/mol) |

|---|---|---|

| (S)-form | 12.3 | -8.7 |

| (R)-form | 38.9 | -5.2 |

Q. What in vitro models are suitable for assessing metabolic stability of this compound?

- Methodological Answer :

- Hepatocyte Incubations : Primary human hepatocytes in Williams’ E medium assess phase I/II metabolism via LC-MS/MS quantification of parent compound and metabolites .

- Microsomal Stability Assays : Rat liver microsomes with NADPH cofactor identify oxidative degradation pathways (e.g., CYP3A4-mediated dehalogenation) .

- Half-Life Calculation : Use first-order kinetics (t₁/₂ = ln2/k), where k is the elimination rate constant derived from concentration-time profiles.

Q. How can researchers resolve contradictions in reported biological activities of derivatives with varying substituents?

- Methodological Answer : Discrepancies often arise from:

- Assay Variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) to reduce inter-lab variability .

- Solubility Differences : Use dimethyl sulfoxide (DMSO) concentrations ≤0.1% to avoid cytotoxicity artifacts .

- Meta-Analysis : Apply multivariate regression to correlate substituent electronic effects (Hammett σ values) with bioactivity trends across studies .

Key Considerations for Experimental Design

- Purity Assessment : Use qNMR with maleic acid as an internal standard to quantify impurities <0.1% .

- Data Reproducibility : Pre-equilibrate reaction vessels to control ambient humidity, which impacts NAS efficiency .

- Ethical Compliance : Adhere to OECD guidelines for in vitro toxicology testing to ensure regulatory acceptance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.